Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a pyrazolo-pyrazine derivative featuring a 4-fluorobenzyl substituent at position 5 and a methyl ester at position 2. Its core structure, 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, has a molecular formula of C₈H₉N₃O₃ and a monoisotopic mass of 195.064 g/mol .
Properties
IUPAC Name |
methyl 5-[(4-fluorophenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-22-15(21)12-8-13-14(20)18(6-7-19(13)17-12)9-10-2-4-11(16)5-3-10/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFQWAXEZSQJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCN(C(=O)C2=C1)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrazine derivative with a fluorobenzyl halide in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyrazine derivatives .
Scientific Research Applications
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-pyrazine derivatives are widely explored for diverse pharmacological activities. Below is a systematic comparison of the target compound with key analogs:
Substituent Variations at Position 5 and 2
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
- Molecular Formula : C₉H₁₁N₃O₃.
- Molecular Weight : 209.2 g/mol.
- Applications : Serves as a bifunctional building block in Ugi-azide condensation reactions . Lacks the 4-fluorobenzyl group, reducing steric bulk and electronic effects compared to the target compound.
- Synthesis : Commercially available (e.g., 98% purity from Kaiwei Chemistry) with applications in intermediate synthesis .
Ethyl 5-(3-Methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Compound 29)
- Structure : 3-Methylfuran-2-carbonyl group at position 5; ethyl ester at position 2.
- Molecular Formula : C₁₄H₁₅N₃O₄ (estimated).
- Biological Activity: Non-nucleoside inhibitor of respiratory syncytial virus (RSV) polymerase complex (65% yield, ^1H NMR confirmed) .
- Comparison : The 3-methylfuran moiety introduces heteroaromaticity, which may enhance viral polymerase binding but lacks the fluorinated benzyl’s metabolic stability.
5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid
- Structure : 4-Methoxybenzyl at position 5; carboxylic acid at position 2.
- Molecular Weight : 301.30 g/mol.
Modifications to the Pyrazine Core
Ethyl 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Hydrochloride
- Structure : Methyl group at position 6; ethyl ester at position 2.
- Molecular Formula : C₁₀H₁₆ClN₃O₂.
(R)-4-Amino-6-(5-Amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile
- Structure: 6-Methyl and 4-amino groups; 2-fluorophenyl substituent.
- Synthesis : Prepared via hydrogenation (Pt/C, H₂, 50°C) with applications in oncology research .
- Comparison: The cyano group at position 2 and amino substituents enhance hydrogen-bonding capacity, differing from the ester-based pharmacokinetics of the target compound.
Functional Group Replacements
N-(7-((Methylsulfonyl)methyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)benzenesulfonamide (Compound 8)
Tabulated Comparison of Key Compounds
Key Research Findings
- Synthetic Efficiency: Yields vary significantly (39–72%), with tert-butyl and quinoline derivatives achieving higher yields (e.g., 72% for a Parkin E3 ligase modulator ).
- Biological Specificity : The 4-fluorobenzyl group in the target compound enhances CYP3A4 modulation, while furan or sulfonamide substituents favor antiviral activity .
- Solubility and Bioavailability : Ester derivatives (methyl/ethyl) generally exhibit better membrane permeability than carboxylic acids or sulfonamides .
Biological Activity
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex pyrazolo structure with a carboxylate group, which influences its biological interactions. The presence of the fluorobenzyl moiety is significant for its binding affinity and selectivity towards various biological targets.
Anticholinesterase Activity
Recent studies have highlighted the potential of pyrazole derivatives in inhibiting cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. This compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Preliminary results indicated that this compound exhibits significant inhibitory activity against both enzymes, suggesting a potential therapeutic role in managing cholinergic deficits associated with Alzheimer's disease .
Antimicrobial Properties
Research has also explored the antimicrobial properties of pyrazole derivatives. In vitro studies demonstrated that this compound showed notable activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Case Study 1: Cholinesterase Inhibition
A study conducted on a series of pyrazole derivatives revealed that this compound exhibited an IC50 value of 0.466 µM against AChE and 1.89 µM against BuChE. These values indicate that the compound is a potent dual inhibitor and supports its potential use in Alzheimer's therapy .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of several pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These results suggest that the compound could be developed further as an antimicrobial agent .
Enzyme Interaction
The interaction of this compound with cholinesterases involves binding at the active site of the enzyme. Molecular docking studies have shown that the compound forms stable interactions with key residues in AChE and BuChE, which leads to competitive inhibition .
Bacterial Cell Disruption
The antimicrobial activity is hypothesized to arise from interference with bacterial membrane integrity and metabolic processes. The fluorobenzyl group enhances lipophilicity, allowing better penetration into bacterial cells .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate?
The compound can be synthesized via multi-step reactions involving cyclocondensation, hydrogenation, and functionalization. For example, hydrogenation of nitro intermediates using Pt/C under H2 at 50°C (4–6 hours) followed by purification via column chromatography or recrystallization yields the desired product. Key intermediates, such as (R)-4-amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile, are critical precursors .
Q. How can the structure of this compound be confirmed using analytical techniques?
- 1H NMR : Peaks for the 4-fluorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and the methyl ester (δ 3.8–3.9 ppm).
- LC-MS : Molecular ion peaks matching the theoretical mass (e.g., 456.1 or 394.1 for related analogs).
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O at ~1700 cm<sup>−1</sup>) and nitrile (C≡N at ~2200 cm<sup>−1</sup>) groups .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrazine core?
Regioselective nitration or halogenation requires careful control of reaction conditions. For example, nitration with HNO3 in H2SO4 at 0°C favors substitution at position 3 of the pyrazolo[1,5-a]pyrazine ring, while elevated temperatures may lead to side products. Computational modeling (DFT) can predict reactive sites by analyzing electron density distributions .
Q. How can contradictions in spectral data or reaction yields be resolved?
- Contradictory NMR signals : Verify solvent effects (e.g., DMSO vs. CDCl3) or tautomeric equilibria using variable-temperature NMR.
- Low yields in hydrogenation : Optimize catalyst loading (e.g., 5 wt.% Pt/C) and reaction time (4–6 hours) to reduce over-reduction or byproduct formation .
Q. What mechanistic insights explain the role of the 4-fluorobenzyl group in modulating biological activity?
The 4-fluorobenzyl fragment enhances lipophilicity and π-π stacking interactions with kinase ATP-binding pockets. SAR studies show that substituting the fluorine atom with bulkier groups (e.g., methoxy) reduces potency, as observed in kinase inhibitor analogs .
Q. How do solvent and temperature influence the tautomeric equilibria of the tetrahydropyrazolo ring?
Polar aprotic solvents (e.g., DMF) stabilize the keto form (4-oxo), while nonpolar solvents favor enol tautomers. Variable-temperature studies in D2O or DMSO-d6 can quantify equilibrium constants .
Experimental Design & Optimization
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 3:1 to 1:2) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical validation .
Q. How can reaction conditions be optimized for scale-up synthesis?
- Catalyst Screening : Compare Pt/C, Pd/C, or Raney Ni for hydrogenation efficiency.
- Solvent Selection : MeOH or EtOH balances solubility and safety.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize batch failures .
Data Analysis & Interpretation
Q. What computational tools predict the electronic properties of this compound for drug design?
Q. How do structural modifications (e.g., replacing the methyl ester with a carboxylic acid) affect solubility and bioactivity?
Hydrolysis of the ester to a carboxylic acid increases polarity (logP reduction by ~1.5 units) but may reduce cell permeability. Bioactivity assays (e.g., IC50 in kinase inhibition) quantify trade-offs .
Advanced Methodological Challenges
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : Stabilize the compound as a lyophilized powder under argon.
- Additives : Include 1% BHT to prevent oxidation of the dihydropyrazine ring .
Q. How can enantiomeric purity of chiral intermediates be ensured?
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (85:15).
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during hydrogenation .
Theoretical & Mechanistic Studies
Q. What is the role of the dihydro-pyrazine ring in stabilizing the bioactive conformation?
The partially saturated ring adopts a boat conformation, enabling hydrogen bonding with catalytic lysine residues in kinases. MD simulations (AMBER) reveal conformational flexibility under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
